Dimethylaminomethylene chloride

Description

Properties

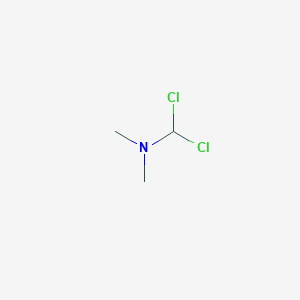

Molecular Formula |

C3H7Cl2N |

|---|---|

Molecular Weight |

128.00 g/mol |

IUPAC Name |

1,1-dichloro-N,N-dimethylmethanamine |

InChI |

InChI=1S/C3H7Cl2N/c1-6(2)3(4)5/h3H,1-2H3 |

InChI Key |

KAQZLBUKJWXEJC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Chloromethylene)dimethylammonium Chloride (Vilsmeier Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethylene)dimethylammonium chloride, commonly known as the Vilsmeier reagent, is a highly versatile and reactive organic compound with the general formula [(CH₃)₂N=CHCl]⁺Cl⁻. It is a powerful electrophile and a cornerstone reagent in organic synthesis, most notably for the introduction of a formyl group (-CHO) onto a wide range of substrates in the Vilsmeier-Haack reaction. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Properties of (Chloromethylene)dimethylammonium Chloride

The physical and chemical properties of the Vilsmeier reagent are crucial for its handling, storage, and application in synthesis. It is a moisture-sensitive solid, and its reactivity is largely dictated by the electrophilic nature of the central carbon atom.

| Property | Value | Citations |

| Molecular Formula | C₃H₇Cl₂N | [1] |

| Molecular Weight | 128.00 g/mol | [1] |

| Appearance | White to pale-yellow solid | [2] |

| Melting Point | 130-139 °C (decomposes) | [3] |

| Solubility | Soluble in polar organic solvents like CH₂Cl₂, CH₃CN; reacts violently with water. | [4][5] |

| Stability | Unstable, moisture-sensitive. Should be stored under inert gas and refrigerated. | [5][6] |

Safety Information: The Vilsmeier reagent is corrosive and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[7]

Synthesis of (Chloromethylene)dimethylammonium Chloride

The Vilsmeier reagent is typically prepared in situ by the reaction of N,N-dimethylformamide (DMF) with an acidic chloride. Several methods have been developed, each with its own advantages and disadvantages regarding safety, cost, and efficiency.

Common Synthetic Routes

-

From N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃): This is one of the most common methods for generating the Vilsmeier reagent. The reaction is straightforward and proceeds readily at low temperatures.[8]

-

From N,N-Dimethylformamide (DMF) and Thionyl Chloride (SOCl₂): Thionyl chloride is another effective reagent for the synthesis of the Vilsmeier reagent. This method is also widely used and offers a good yield of the desired product.[8][9]

-

From N,N-Dimethylformamide (DMF) and Phosgene (COCl₂): Phosgene, a highly toxic gas, can be used to prepare the Vilsmeier reagent. Due to the hazardous nature of phosgene, this method is generally reserved for specific applications where other methods are not suitable.[2]

-

From N,N-Dimethylformamide (DMF) and Phthaloyl Dichloride: A more environmentally benign approach involves the use of phthaloyl dichloride. This method avoids the use of highly toxic reagents and produces phthalic anhydride as a byproduct, which can be easily removed.[10][11]

Experimental Protocols

1. Synthesis from N,N-Dimethylformamide and Phosphorus Oxychloride [8]

-

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (1.0 eq) in the chosen anhydrous solvent.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

The resulting white to pale-yellow precipitate is the Vilsmeier reagent, which can be used directly for subsequent reactions.

-

2. Synthesis from N,N-Dimethylformamide and Thionyl Chloride [9]

-

Materials:

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Mixed solvent (e.g., 2-methyl-1-propanol and water)

-

-

Procedure:

-

In a reaction vessel, combine N,N-dimethylformamide (1.0 eq) with the mixed solvent.

-

Cool the mixture and slowly add an equimolar amount of thionyl chloride dropwise while maintaining the temperature at 20 °C.

-

The reaction is then carried out in three phases:

-

Constant temperature at 35 °C for 1 hour.

-

Gradual temperature increase to 45 °C (at 0.5 °C/min) and hold for 0.5 hours, then increase to 50 °C (at 1 °C/min) and hold for 0.5 hours.

-

Reflux for 2 hours.

-

-

After the reaction, sulfur dioxide is removed under reduced pressure to yield the Vilsmeier reagent.

-

Logical Relationships in Synthesis

The formation of the Vilsmeier reagent involves the nucleophilic attack of the oxygen atom of DMF on the electrophilic center of the acid chloride, followed by elimination to form the stable iminium salt.

Caption: General synthesis pathway of the Vilsmeier reagent.

Experimental Workflow for a Typical Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful formylation method that utilizes the Vilsmeier reagent. The general workflow involves the formation of the reagent, followed by the reaction with a suitable substrate and subsequent hydrolysis.

Caption: A typical workflow for the Vilsmeier-Haack formylation reaction.

Applications in Drug Development and Organic Synthesis

The Vilsmeier reagent is a key intermediate in the synthesis of a wide variety of organic molecules, including many with important biological activities. Its ability to introduce a formyl group provides a versatile handle for further chemical transformations.

-

Synthesis of Aldehydes: The most prominent application is the formylation of electron-rich aromatic and heteroaromatic compounds to produce the corresponding aldehydes. These aldehydes are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals.[8]

-

Synthesis of Heterocyclic Compounds: The Vilsmeier reagent is instrumental in the construction of various heterocyclic ring systems, such as pyrazoles, indoles, and quinolines.[12]

-

Conversion of Alcohols and Carboxylic Acids: It can be used to convert alcohols to alkyl chlorides and carboxylic acids to acid chlorides.[10]

-

Synthesis of Amides and Esters: In the presence of amines or alcohols, the Vilsmeier reagent can facilitate the formation of amides and esters, respectively.[13]

Conclusion

(Chloromethylene)dimethylammonium chloride, the Vilsmeier reagent, remains an indispensable tool in modern organic synthesis. Its straightforward preparation and high reactivity make it the reagent of choice for a multitude of chemical transformations, particularly formylation reactions. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development, contributing to the advancement of medicinal chemistry and materials science.

References

- 1. Dimethylaminomethylene chloride | C3H7Cl2N | CID 10290805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (二甲氨基亚甲基)二甲基氯化铵 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (Dimethylaminomethylene)dimethylammonium chloride | C5H13ClN2 | CID 9793790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 9. CN105732421A - Method for preparing (chloromethylene) dimethylammonium chloride through phased reaction - Google Patents [patents.google.com]

- 10. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 11. WO2014110696A1 - Process for preparing solid (chlorine methylene) dimethyl ammonium chloride - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Formation of the Vilsmeier Reagent with POCl₃ and DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier reagent is a versatile intermediate in organic synthesis, primarily utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds, which are key synthons in drug development.

The Core Mechanism of Vilsmeier Reagent Formation

The formation of the Vilsmeier reagent, a chloroiminium salt, is a nucleophilic addition-elimination reaction between DMF and POCl₃. The reaction proceeds through a series of steps involving the activation of DMF by the electrophilic phosphorus center of POCl₃.

The initial step involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃. This results in the formation of an unstable adduct. Subsequent intramolecular rearrangement and elimination of a dichlorophosphate anion lead to the formation of the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[1][2][3] The overall reaction can be summarized as follows:

Reaction Scheme:

The structure of the Vilsmeier reagent has been a subject of study, with evidence from NMR spectroscopy pointing towards the imidoyl chloride salt structure as the predominant form.[4]

Quantitative Data on Vilsmeier Reagent Formation

While the Vilsmeier reagent is typically generated and used in situ, understanding the quantitative aspects of its formation is crucial for reaction optimization and process development.

Kinetic Studies

Kinetic studies of the overall Vilsmeier-Haack reaction have shown that the reaction order can vary depending on the reactivity of the substrate being formylated. For reactions with relatively inert substrates, the kinetics are often third-order overall: first-order in the aromatic substrate, first-order in DMF, and first-order in POCl₃. This suggests that the formation of the Vilsmeier reagent is the rate-determining step.[1] Conversely, with highly reactive substrates, the reaction can exhibit second-order kinetics, where the rate is independent of the substrate concentration, indicating that the electrophilic attack of the Vilsmeier reagent on the aromatic ring is the slower step.[1]

Table 1: Summary of Kinetic Data for Vilsmeier-Haack Reactions

| Substrate Reactivity | Observed Reaction Order | Rate-Determining Step |

| Low (e.g., Thiophene) | Third-order (First-order in substrate, DMF, and POCl₃) | Formation of the Vilsmeier reagent |

| High (e.g., 2-Methoxythiophene) | Second-order (Independent of substrate concentration) | Attack of the Vilsmeier reagent on the substrate |

Spectroscopic Data

The direct spectroscopic characterization of the Vilsmeier reagent formed from POCl₃ and DMF is challenging due to its reactive and hygroscopic nature. However, studies on analogous systems and related compounds provide insight into its expected spectral features. For a Vilsmeier reagent prepared from phthaloyl dichloride and DMF, the following ¹H NMR chemical shifts have been reported: δ = 3.98 (s, 6H) and 11.20 (s, 1H) ppm in CDCl₃.[5] The IR spectrum of this analog shows a characteristic absorption at ν = 1699 cm⁻¹.[5] While these values are for a different activating agent, they provide an approximation for the spectral region where the signals for the POCl₃-derived reagent would be expected.

Table 2: Expected Spectroscopic Data for the Vilsmeier Reagent

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Two signals are anticipated: a singlet for the two equivalent methyl groups (N(CH₃)₂) and a singlet for the iminium proton (-CH=N⁺<). The chemical shift of the iminium proton is expected to be significantly downfield due to the positive charge on the nitrogen. |

| ¹³C NMR | Signals for the methyl carbons and the iminium carbon are expected. The iminium carbon would appear at a downfield chemical shift due to its electrophilic character. |

| IR Spectroscopy | A strong absorption band corresponding to the C=N⁺ stretching vibration of the iminium salt is expected, likely in the region of 1650-1700 cm⁻¹. |

Detailed Experimental Protocols

The following protocols provide methodologies for the in situ preparation of the Vilsmeier reagent and its subsequent use in a formylation reaction.

Materials and Reagents

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

-

Electron-rich aromatic or heteroaromatic substrate

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or excess DMF)

-

Ice bath

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware (dried in an oven before use)

-

Sodium acetate solution, saturated

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Brine solution

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic and should be performed with adequate cooling to control the temperature.

-

Work in an anhydrous environment as moisture will decompose the Vilsmeier reagent and POCl₃.

Protocol for In Situ Generation of Vilsmeier Reagent and Formylation

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas.

-

Charge the flask with anhydrous DMF (e.g., 3-5 equivalents relative to the substrate) and cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.1-1.5 equivalents) dropwise to the cooled DMF via the dropping funnel, ensuring the temperature is maintained below 10 °C. The formation of a yellowish to orange-colored, often viscous, mixture indicates the formation of the Vilsmeier reagent.[6]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the reagent.

-

Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous solvent (e.g., DCM or DMF).

-

Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-80 °C) for several hours. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization.[3]

Visualizations

Mechanism of Vilsmeier Reagent Formation

Caption: Mechanism of Vilsmeier Reagent Formation.

Experimental Workflow for Vilsmeier-Haack Reaction

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

References

- 1. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilicity and Reactivity of Dimethylaminomethylene Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylaminomethylene chloride, commonly known as the Vilsmeier reagent, is a highly reactive electrophilic species with broad applications in organic synthesis. This guide provides a comprehensive overview of its core chemical properties, focusing on its electrophilicity and reactivity. Detailed reaction mechanisms, extensive quantitative data on reaction yields, and explicit experimental protocols are presented to support its application in research and development, particularly in the synthesis of pharmaceutical intermediates.

Introduction

This compound, the active component of the Vilsmeier reagent, is an iminium salt with the chemical structure [(CH₃)₂N=CHCl]⁺Cl⁻. It is a powerful formylating agent, most notably utilized in the Vilsmeier-Haack reaction to introduce a formyl group onto electron-rich aromatic and heteroaromatic substrates. Its high electrophilicity stems from the positively charged iminium cation, making the carbon atom susceptible to nucleophilic attack. This reactivity has been harnessed for the synthesis of a wide array of aldehydes and ketones, which are valuable precursors in the pharmaceutical and fine chemical industries.

The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride. The choice of the acid chloride can influence the reactivity of the resulting Vilsmeier reagent.

Electrophilicity and Reactivity

The key to the reactivity of this compound lies in the electrophilic nature of the iminium carbon. The resonance structures of the N,N-dimethylchloroiminium cation illustrate the delocalization of the positive charge, which is predominantly shared between the carbon and nitrogen atoms. This renders the carbon atom highly susceptible to attack by nucleophiles.

The Vilsmeier reagent is considered a weak electrophile compared to species like the acylium ion in Friedel-Crafts acylation. Consequently, it reacts most efficiently with electron-rich aromatic compounds such as phenols, anilines, and their derivatives, as well as electron-rich heterocycles like indoles, pyrroles, and furans.[1][2] The reactivity of five-membered heterocycles follows the general trend: pyrrole > furan > thiophene.[3]

Beyond formylation, the Vilsmeier reagent can participate in a variety of other transformations, including cyclizations and nucleophilic displacement reactions.

Data Presentation: Quantitative Analysis of Reactivity

The efficiency of the Vilsmeier-Haack reaction is highly dependent on the substrate, the method of reagent generation, and the reaction conditions. The following tables summarize representative yields for the formylation of various aromatic and heteroaromatic compounds.

| Substrate | Reagent System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Resorcinol | POCl₃/DMF | - | - | - | 65-75 | [4] |

| Resorcinol | Oxalyl chloride/DMF | - | - | - | 65-75 | [4] |

| m-Methoxyacetanilide | POCl₃/DMF | DMF | 90 | - | Optimized | [5] |

| Phenol | SOCl₂/DMF | Mortar & Pestle | Room Temp | 20-30 min | Good | [6] |

| Phenol | SOCl₂/DMF | Microwave | - | 30-60 sec | Good | [6] |

| Anisole | POCl₃/DMF | Acetonitrile | - | 12-15 h | - | [7] |

| Aniline | POCl₃/DMF | Acetonitrile | - | 12-15 h | - | [7] |

| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | POCl₃/DMF | DMF | 80 | 3 h | - | [8] |

| N-Vinylpyrrole | POCl₃/DMF | 1,2-Dichloroethane | Room Temp | 3 h | - | [8] |

Table 1: Reaction Yields for Vilsmeier-Haack Formylation of Various Substrates

Signaling Pathways and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving this compound.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Protocols

General Procedure for the in situ Preparation of the Vilsmeier Reagent

Using Phosphorus Oxychloride (POCl₃): To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), phosphorus oxychloride (1.0 eq) is added dropwise with stirring under an inert atmosphere.[8] The mixture is stirred at 0 °C for a specified time (e.g., 30 minutes) to allow for the formation of the Vilsmeier reagent, which typically appears as a white precipitate.

Using Thionyl Chloride (SOCl₂): In a similar setup, thionyl chloride (1.0 eq) is added dropwise to a cooled solution of DMF (1.0 eq) in an anhydrous solvent.[9] The reaction is typically exothermic and should be controlled by slow addition and efficient cooling.

Using Oxalyl Chloride: Oxalyl chloride (1.0 eq) is added slowly to a cooled solution of DMF (1.0 eq) in an anhydrous solvent. This method is often preferred for its cleaner reaction profile, as the byproducts (CO and CO₂) are gaseous.

General Procedure for the Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound

To the freshly prepared Vilsmeier reagent at 0 °C, a solution of the aromatic substrate (1.0 eq) in an anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature or heated to a specific temperature (e.g., 80 °C) and stirred for a period of time (e.g., 3 hours), monitoring the reaction progress by TLC.[8]

Upon completion, the reaction is quenched by pouring the mixture into ice-water. The resulting aqueous solution is then neutralized with a base (e.g., sodium acetate or sodium hydroxide) to precipitate the product. The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[2][8]

Specific Protocol: Formylation of 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene[8]

-

Phosphoryl chloride (5.0 mL, 55.0 mmol) was carefully added to ice-cold DMF (4.2 mL, 55.0 mmol) at 0 °C.

-

A solution of 1,3-dimethoxy-5-(4-nitrophenoxy)benzene (3.0 g, 11.0 mmol) in DMF (10 mL) was added.

-

The resulting mixture was heated at 80 °C for 3 hours.

-

The dark, viscous mixture was then poured into ice-cold water (50 mL) and stirred vigorously for 2 hours to coagulate the precipitate.

-

The precipitate was filtered off, washed with water (50 mL), dried, and chromatographed (DCM/EtOAc, 99:1) to yield the title compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Vilsmeier-Haack reaction.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. ajrconline.org [ajrconline.org]

- 7. scirp.org [scirp.org]

- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 9. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]

The Vilsmeier-Haack Reaction: A Technical Guide to its History, Discovery, and Application

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in the edifice of organic synthesis, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide delves into the historical roots of this pivotal reaction, its mechanistic intricacies, and practical applications, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

A Journey Back in Time: The Genesis of the Vilsmeier-Haack Reaction

The discovery of the Vilsmeier-Haack reaction can be traced back to the early 20th century, a period of burgeoning exploration in synthetic organic chemistry. The seminal work, published in 1927 by German chemists Anton Vilsmeier and Albrecht Haack, laid the foundation for this transformative reaction.[1][2][3][4][5][6] Their groundbreaking paper, "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde" (On the effect of phosphorus halides on alkyl-formanilides. A new method for the preparation of secondary and tertiary p-alkylamino-benzaldehydes), described a novel method for introducing a formyl group (-CHO) onto activated aromatic rings.[1]

Prior to their discovery, the direct formylation of aromatic compounds was a significant challenge for chemists. The V-H reaction provided an elegant solution by employing a combination of a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[7][8][9] This mixture generates a highly reactive electrophilic species, now known as the Vilsmeier reagent , which readily attacks electron-rich aromatic systems.

The logical progression from the initial challenge of aromatic formylation to the development of the Vilsmeier-Haack reaction can be visualized as follows:

References

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction [drugfuture.com]

- 3. Vilsmeier-Haack Reaction [ouci.dntb.gov.ua]

- 4. say-my-name.net [say-my-name.net]

- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. google.com [google.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

"Dimethylaminomethylene chloride" stability and storage conditions

[2] Dimethylaminomethylene chloride | C3H6ClN | ChemSpider Reacts violently with water. Conditions to Avoid: Heat, flames and sparks. Incompatible materials: Strong oxidizing agents, Water. Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide (CO2), Hydrogen chloride gas, Nitrogen oxides (NOx). --INVALID-LINK-- [1] this compound CAS 3724-43-4 | Santa Cruz Biotechnology Store at room temperature. Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive. Keep away from water. --INVALID-LINK-- this compound, 95%, Thermo Scientific | Fisher Scientific Keep container tightly closed in a dry and well-ventilated place. Store at room temperature. Moisture sensitive. --INVALID-LINK-- this compound | 3724-43-4 | Biosynth Recommended storage temperature: 2-8 °C. For long term storage it is recommended to store at -20 °C. --INVALID-LINK-- this compound | CAS 3724-43-4 | Cayman Chemical Storage: -20°C. Stability: ≥ 2 years. --INVALID-LINK-- this compound | C3H6ClN | PubChem this compound is an organochlorine compound. --INVALID-LINK-- this compound | 3724-43-4 | J&K SCIENTIFIC Storage temp.: 2-8°C. --INVALID-LINK-- this compound CAS 3724-43-4 | Glentham Life Sciences Recommended storage temperature: +20°C. --INVALID-LINK-- this compound 3724-43-4 | TCI AMERICA Store at 2-8°C. --INVALID-LINK-- this compound | CAS 3724-43-4 | LGC Standards Store at -18°C. --INVALID-LINK-- this compound | 3724-43-4 | BLDpharm Storage condition: 2-8℃. --INVALID-LINK-- this compound | Sigma-Aldrich Moisture sensitive. Storage temperature: 2-8 °C. --INVALID-LINK-- this compound solution | Sigma-Aldrich Store at 2-8°C. --INVALID-LINK-- this compound 3724-43-4 | BLDpharm Storage condition: 2-8℃. --INVALID-LINK-- this compound | 3724-43-4 | Toronto Research Chemicals Moisture Sensitive. Storage: Refrigerator. --INVALID-LINK-- this compound | CAS 3724-43-4 | Apollo Scientific Store at 2-8°C. --INVALID-LINK-- this compound 3724-43-4 | CymitQuimica Storage temperature 2-8° C. --INVALID-LINK-- this compound | 3724-43-4 | Carbosynth Moisture sensitive. Store at +4°C. --INVALID-LINK-- this compound | 3724-43-4 | Chem-Impex International Moisture sensitive. Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | AstaTech Storage Conditions: Refrigerator. --INVALID-LINK-- this compound | 3724-43-4 | ABCR Store at 2-8°C. --INVALID-LINK-- this compound | CAS 3724-43-4 | Matrix Scientific Store at 2 to 8 °C. --INVALID-LINK-- this compound | 3724-43-4 | EMMX Storage conditions: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Chemsrc Storage temp. 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Combi-Blocks MOISTURE SENSITIVE, STORE UNDER NITROGEN. Storage Temperature: 2 to 8 °C. --INVALID-LINK-- this compound | 3724-43-4 | BroadPharm Storage: 2-8°C, protect from moisture. --INVALID-LINK-- this compound | 3724-43-4 | Selleckchem Storage: Store at -20°C. --INVALID-LINK-- this compound, 95% | 3724-43-4 | ChemicalBook Storage temp. 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Labnetwork Storage condition: 2-8℃. --INVALID-LINK-- this compound | 3724-43-4 | Ambeed Moisture sensitive. Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Oakwood Chemical Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Fluorochem Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | SynQuest Labs Moisture sensitive. Store under inert gas. Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | A2B Chem Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Chem-Impex International Moisture sensitive. Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Key Organics Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Synnovator Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Acadechem Storage condition: 2-8℃. --INVALID-LINK-- this compound | 3724-43-4 | Anichem Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | ALB Technology Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | ChemFuture Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | City Chemicals Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Accel Pharmtech Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | ChemShuttle Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Sinfoo Biotech Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | MolCore Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | MuseChem Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Bocsci Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | AA Blocks Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Capot Chemical Storage condition: 2-8℃. --INVALID-LINK-- this compound | 3724-43-4 | Pharmaffiliates Store at 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Crysdot Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Chem-Space Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Enamine Store at +4°C. --INVALID-LINK-- this compound | 3724-43-4 | ChemHere Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Alichem Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Stored at 2-8°C Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | ChemTik Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Chemwill Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | ChemDirect Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | Parchem Storage: Store in a cool, dry place. Store in a tightly closed container. Refrigerator. --INVALID-LINK-- this compound | 3724-43-4 | Chemieliva Storage: 2-8°C. --INVALID-LINK-- this compound | 3724-43-4 | LookChem Storage temp. 2-8°C. --INVALID-LINK-- Navigating the Intricacies of this compound: A Technical Guide to Stability and Storage

For Immediate Release

A comprehensive technical guide addressing the stability and storage of this compound, a critical reagent in pharmaceutical synthesis, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's characteristics, offering crucial data and protocols to ensure its effective and safe utilization in the laboratory.

This compound, an organochlorine compound, is a highly reactive substance that requires careful handling and specific storage conditions to maintain its integrity. This guide synthesizes information from various sources to present a clear and actionable resource for its use.

Chemical Stability and Reactivity

This compound is notably sensitive to moisture and has a violent reaction with water.[1] Exposure to atmospheric moisture can lead to its decomposition, compromising its reactivity and potentially leading to the formation of hazardous byproducts. The compound is also incompatible with strong oxidizing agents. In the event of decomposition, hazardous substances such as carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides may be released.

Recommended Storage Conditions

To ensure the long-term stability of this compound, specific storage protocols must be strictly adhered to. The compound should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, flames, and sparks.[1] A summary of recommended storage temperatures from various suppliers is provided in the table below. While there is some variation, a consensus points towards refrigerated conditions. For extended storage, some suppliers recommend temperatures as low as -20°C. To mitigate its moisture sensitivity, storage under an inert atmosphere, such as nitrogen, is also recommended.

| Storage Condition | Recommended Temperature (°C) |

| Room Temperature | [1] |

| Refrigerated | 2-8 |

| Frozen | -18 to -20 |

| Long-term Storage | -20 |

| Stability | ≥ 2 years (at -20°C) |

Experimental Protocols

Detailed experimental protocols for the use of this compound in synthetic procedures can be found in the chemical literature. For instance, its application in the preparation of (2RS,5SR)-2-dimethylaminomethyl-5-trifluoromethyl-cyclohexanone involves its reaction with 3-trifluoromethyl-cyclohexanone in acetonitrile. The subsequent work-up procedure includes decomposition of the Grignard solution with an ammonium chloride solution.

Visualizing Stability and Handling

To further clarify the critical relationships between storage conditions and the stability of this compound, as well as a general workflow for its handling, the following diagrams are provided.

Caption: Factors influencing this compound stability.

References

In-Depth Technical Guide on the Theoretical Structure of the Vilsmeier Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the structure of the Vilsmeier reagent, a critical intermediate in organic synthesis, particularly in formylation reactions. This document delves into the computational chemistry behind the reagent's structure, presents key quantitative data from theoretical models, and outlines experimental protocols for its characterization.

Introduction to the Vilsmeier Reagent

The Vilsmeier reagent, named after Anton Vilsmeier, is a versatile electrophilic agent used in the Vilsmeier-Haack reaction to introduce a formyl group onto electron-rich substrates.[1] It is typically formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride.[1] While phosphorus oxychloride (POCl₃) is widely used, other reagents like oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂) can also be employed.[1] The reactive species is an electrophilic iminium salt, specifically a chloromethylene dimethylammonium chloride.[2]

The precise structure of the Vilsmeier reagent has been a subject of theoretical and experimental investigation, as different adducts and intermediates can exist in equilibrium, influencing the reagent's reactivity.

Theoretical Models and Computational Studies

Theoretical studies have been instrumental in elucidating the intricate details of the Vilsmeier reagent's structure and the mechanism of its formation. Computational chemistry, particularly density functional theory (DFT) and ab initio methods, has provided valuable insights into the geometry, stability, and electronic properties of the various proposed structures.

A pivotal study by Özpınar et al. conducted an extensive theoretical investigation into the formation of the Vilsmeier-Haack complex, comparing various computational methods and basis sets. Their work and others have highlighted two primary structures in equilibrium when DMF and POCl₃ are used:

-

Structure A (O-acyl adduct): An initial adduct where the phosphorus is bonded to the oxygen of the DMF.

-

Structure B (Imidoyl chloride salt): The active Vilsmeier reagent, a chloroiminium salt.

Recent NMR studies have provided evidence pointing towards the imidoyl chloride salt structure (Structure B) as the predominant and more reactive species.[3]

Key Intermediates in Vilsmeier Reagent Formation

The formation of the Vilsmeier reagent from DMF and POCl₃ proceeds through a series of intermediates. The following diagram illustrates the generally accepted pathway:

References

The Role of the Vilsmeier Reagent in Formylation Reactions: A Technical Guide

The process of introducing a formyl group (-CHO) onto a substrate, known as formylation, is a cornerstone of synthetic organic chemistry, providing a gateway to a multitude of other functional groups and molecular scaffolds. Among the various methodologies available, the use of Vilsmeier-type reagents stands out for its efficacy, broad substrate scope, and operational simplicity. This technical guide delves into the core of Vilsmeier formylation, focusing on the generation, mechanism, and application of the key reactive species, often referred to imprecisely as "dimethylaminomethylene chloride" but correctly identified as an N,N-dimethyl-chloromethaniminium salt.

The Vilsmeier Reagent: Generation and Structure

The active formylating agent in these reactions is the Vilsmeier reagent, a chloroiminium salt. It is not typically an isolable, bottled reagent but is generated in situ through the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acidic chloride. The choice of the chlorinating agent can influence the reactivity of the resulting iminium salt. Commonly used reagents include phosphoryl chloride (POCl₃), oxalyl chloride ((COCl)₂), and thionyl chloride (SOCl₂).

The reaction between DMF and phosphoryl chloride is one of the most frequently employed methods for generating the Vilsmeier reagent, N,N-dimethyl-chloromethaniminium chloride. This electrophilic species is the key player in the subsequent formylation of a substrate.

Caption: Generation of the Vilsmeier reagent from DMF and POCl₃.

Mechanism of Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most prominent example of formylation utilizing the Vilsmeier reagent. The reaction proceeds via the electrophilic attack of the chloroiminium ion on an electron-rich substrate, such as an activated aromatic ring, a heterocycle, or an alkene.

The general mechanism can be summarized in three key stages:

-

Electrophilic Attack: The electron-rich substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a cationic intermediate.

-

Chloride Elimination: The chloride ion is eliminated, and the aromaticity of the ring (if applicable) is restored, resulting in a new iminium salt intermediate.

-

Hydrolysis: The final step involves the hydrolysis of this iminium salt during aqueous workup to yield the desired formylated product.

Caption: General mechanism of the Vilsmeier-Haack formylation reaction.

Substrate Scope and Quantitative Data

The Vilsmeier-Haack reaction is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds. Simple arenes like benzene and toluene are generally unreactive unless they possess strong electron-donating groups. The reaction shows excellent regioselectivity, with formylation typically occurring at the para position to an activating group.

| Substrate | Activating Group | Product | Typical Yield (%) | Reference |

| Anisole | -OCH₃ | p-Anisaldehyde | 80-90% | |

| N,N-Dimethylaniline | -N(CH₃)₂ | p-(Dimethylamino)benzaldehyde | >90% | |

| Pyrrole | (Heterocycle) | Pyrrole-2-carboxaldehyde | 75-85% | |

| Indole | (Heterocycle) | Indole-3-carboxaldehyde | >90% | |

| Furan | (Heterocycle) | Furan-2-carboxaldehyde | 70-80% | |

| Thiophene | (Heterocycle) | Thiophene-2-carboxaldehyde | 70-75% | |

| Anthracene | (Polycyclic Aromatic) | Anthracene-9-carboxaldehyde | ~85% |

Detailed Experimental Protocol: Formylation of Indole

This protocol provides a representative method for the Vilsmeier-Haack formylation of indole to produce indole-3-carboxaldehyde, a valuable intermediate in drug development.

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH) solution, aqueous

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3.0 equiv.).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add POCl₃ (1.1 equiv.) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

-

Formylation Reaction:

-

Dissolve indole (1.0 equiv.) in anhydrous DMF or DCM.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture back down in an ice bath.

-

Carefully and slowly pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of an aqueous NaOH solution (e.g., 30%) until the pH is approximately 7-8. This step hydrolyzes the iminium intermediate.

-

The product, indole-3-carboxaldehyde, will typically precipitate as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water.

-

-

Purification:

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure indole-3-carboxaldehyde.

-

Caption: Experimental workflow for the formylation of indole.

Conclusion

The Vilsmeier reagent provides a powerful and versatile tool for the formylation of a wide range of electron-rich compounds. Its in situ generation from readily available and inexpensive starting materials like DMF and POCl₃ makes it a highly practical method for both academic research and industrial-scale synthesis. A thorough understanding of its generation, reactive nature, and the mechanism of the Vilsmeier-Haack reaction is essential for researchers and drug development professionals aiming to leverage this classic transformation for the synthesis of complex molecules and pharmaceutical intermediates.

The Electrophilic Aromatic Substitution Mechanism: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the electrophilic aromatic substitution (EAS) mechanism, a cornerstone of organic chemistry with profound implications for the synthesis of a vast array of aromatic compounds, including pharmaceuticals. This document elucidates the core mechanistic principles, explores the kinetics and directing effects of substituents, presents detailed experimental protocols for studying these reactions, and discusses contemporary perspectives on the reaction intermediate.

The Core Mechanism: A Two-Step Pathway

Electrophilic aromatic substitution is fundamentally a process in which an electrophile replaces a hydrogen atom on an aromatic ring. The reaction proceeds through a well-established two-step mechanism.[1]

Step 1: Electrophilic Attack and Formation of the Arenium Ion

The reaction is initiated by the attack of the π electrons of the aromatic ring, acting as a nucleophile, on a potent electrophile (E+). This initial step is the slow, rate-determining step of the reaction because it disrupts the stable aromatic system of the benzene ring.[1][2][3] The product of this step is a resonance-stabilized carbocation known as the arenium ion , or sigma (σ) complex.[4][5][6] This intermediate is non-aromatic as one of the ring carbons is sp3-hybridized.[2] The positive charge in the arenium ion is delocalized across the remaining sp2-hybridized carbons of the ring, which imparts a degree of stability to this reactive intermediate.[6]

Step 2: Deprotonation and Restoration of Aromaticity

In the second, rapid step of the mechanism, a weak base present in the reaction mixture abstracts a proton from the sp3-hybridized carbon of the arenium ion.[1] This deprotonation event restores the π system and the aromaticity of the ring, leading to the formation of the substituted aromatic product.[1][2] The restoration of the highly stable aromatic ring provides a strong thermodynamic driving force for this step.

The overall transformation can be summarized as the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Kinetics and the Rate-Determining Step

The kinetics of electrophilic aromatic substitution are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the electrophile. The formation of the arenium ion is the energetically most demanding step and therefore constitutes the rate-determining step of the reaction.[1][3] This is visually represented in the reaction energy diagram, which shows a higher activation energy for the first step compared to the second.

The Kinetic Isotope Effect

A key piece of evidence supporting the two-step mechanism and the nature of the rate-determining step comes from studies of the kinetic isotope effect (KIE). When the hydrogen atom to be replaced on the benzene ring is substituted with its heavier isotope, deuterium (D), there is generally no significant change in the reaction rate (kH/kD ≈ 1).[7][8] This is because the C-H (or C-D) bond is not broken in the rate-determining step.[7][8] However, in certain cases, such as some sulfonation and iodination reactions, a primary kinetic isotope effect is observed (kH/kD > 1).[2][5][7] This indicates that for these specific reactions, the deprotonation step can become partially or fully rate-limiting.[7]

Substituent Effects: Reactivity and Regioselectivity

The presence of a substituent on the aromatic ring profoundly influences both the rate of the reaction and the position of the incoming electrophile. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

-

Activating Groups: These substituents increase the rate of electrophilic aromatic substitution compared to benzene. They are typically electron-donating groups (EDGs) that enrich the electron density of the aromatic ring, making it more nucleophilic and stabilizing the arenium ion intermediate.[9]

-

Deactivating Groups: These substituents decrease the rate of reaction relative to benzene. They are generally electron-withdrawing groups (EWGs) that reduce the electron density of the ring, making it less nucleophilic and destabilizing the arenium ion.[9]

The directing effect of a substituent determines the regioselectivity of the substitution.

-

Ortho-, Para-Directors: These groups direct the incoming electrophile to the positions ortho and para to themselves. Most activating groups and the weakly deactivating halogens are ortho-, para-directors.[9]

-

Meta-Directors: These groups direct the incoming electrophile to the meta position. Most deactivating groups are meta-directors.[10]

The directing effects can be rationalized by examining the resonance structures of the arenium ion intermediates formed upon attack at the ortho, para, and meta positions. For ortho- and para-directing groups, the resonance contributors for ortho and para attack are more stable due to direct delocalization of the positive charge onto the substituent (in the case of groups with lone pairs) or through favorable inductive effects. For meta-directing groups, meta attack results in an arenium ion that avoids placing the positive charge on the carbon bearing the electron-withdrawing group, which would be highly destabilizing.

Quantitative Data on Substituent Effects

The relative rates of nitration for a series of monosubstituted benzenes provide a quantitative measure of the activating and deactivating effects of different substituents.

| Substituent | Group Type | Relative Rate of Nitration (vs. Benzene = 1) | Directing Effect |

| -OH | Activating | 1000 | Ortho, Para |

| -OCH3 | Activating | 400 | Ortho, Para |

| -NHCOCH3 | Activating | 10 | Ortho, Para |

| -CH3 | Activating | 25 | Ortho, Para |

| -H | (Reference) | 1 | - |

| -Cl | Deactivating | 0.033 | Ortho, Para |

| -Br | Deactivating | 0.030 | Ortho, Para |

| -COOCH2CH3 | Deactivating | 0.003 | Meta |

| -CN | Deactivating | 0.0004 | Meta |

| -NO2 | Deactivating | 6 x 10⁻⁸ | Meta |

| -N(CH3)3+ | Deactivating | 1.2 x 10⁻⁸ | Meta |

Data compiled from various sources and represents approximate values for nitration.

Experimental Protocols

Competitive Nitration of Benzene and Toluene

This experiment provides a method to determine the relative reactivity of two different aromatic compounds towards an electrophile.

Objective: To demonstrate the activating effect of the methyl group by comparing the rate of nitration of toluene to that of benzene.

Materials:

-

Benzene

-

Toluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

-

Prepare a nitrating mixture by carefully adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid in a flask cooled in an ice bath.

-

In a separate flask, prepare an equimolar mixture of benzene and toluene in dichloromethane.

-

Slowly add the nitrating mixture dropwise to the stirred benzene/toluene mixture, maintaining the temperature below 10 °C using the ice bath. The amount of nitrating mixture should be the limiting reagent to ensure that only a fraction of the aromatic compounds react.

-

After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

-

Carefully quench the reaction by pouring the mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Analyze the product mixture using GC or HPLC to determine the relative amounts of nitrobenzene and the isomers of nitrotoluene (ortho-nitrotoluene, para-nitrotoluene, and meta-nitrotoluene).

Expected Outcome: The analysis will show a significantly higher amount of nitrotoluene isomers compared to nitrobenzene, demonstrating that toluene is more reactive than benzene towards electrophilic nitration.[11] The ratio of the products can be used to calculate the relative rate of reaction.

Visualizing the Mechanism and Logical Relationships

The General Mechanism of Electrophilic Aromatic Substitution

Caption: The two-step mechanism of electrophilic aromatic substitution.

Energy Profile Diagram

Caption: Reaction energy profile for electrophilic aromatic substitution.

Directing Effects of Substituents

Caption: Classification of substituent directing effects.

Contemporary Perspectives: Challenges to the Arenium Ion Paradigm

While the two-step mechanism involving the arenium ion is a robust model that explains a vast range of electrophilic aromatic substitution reactions, recent computational and experimental studies have suggested that it may not be universally applicable. For certain reactions, particularly in nonpolar solvents, an alternative addition-elimination pathway or a concerted single transition state mechanism may be operative.[1][4][12] These studies challenge the long-held belief that the arenium ion is an obligatory intermediate in all electrophilic aromatic substitutions and highlight the ongoing evolution of our understanding of this fundamental reaction mechanism.[1][12]

Conclusion

The electrophilic aromatic substitution mechanism is a fundamental concept in organic chemistry, critical for the synthesis of a wide variety of aromatic compounds. A thorough understanding of the two-step mechanism, the role of the arenium ion intermediate, and the influence of substituents on reactivity and regioselectivity is essential for researchers and professionals in the chemical and pharmaceutical sciences. While the classical model remains a powerful predictive tool, emerging research continues to refine our comprehension of this intricate and vital reaction.

References

- 1. Arenium ions are not obligatory intermediates in electrophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Arenium ions are not obligatory intermediates in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. stmarys-ca.edu [stmarys-ca.edu]

- 7. reaction mechanism - Kinetic Isotopic Effect in EAS - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. scribd.com [scribd.com]

- 11. cerritos.edu [cerritos.edu]

- 12. researchgate.net [researchgate.net]

The Vilsmeier-Haack Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and widely used method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This versatile reaction, named after Anton Vilsmeier and Albrecht Haack, utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto a substrate.[2][4] The resulting aryl and heteroaryl aldehydes are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active molecules.[1][5]

Core Reaction Principles

The reaction proceeds via the formation of a highly electrophilic species known as the Vilsmeier reagent, which is a chloroiminium salt. This reagent is then attacked by the electron-rich aromatic or heteroaromatic substrate in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[6][7][8]

Key Features:

-

Substrate Scope: The reaction is most effective for electron-rich aromatic compounds such as anilines, phenols, their derivatives, and polycyclic aromatic hydrocarbons like anthracene.[2][6] It is also widely applied to various heterocyclic systems including indoles, pyrroles, furans, and thiophenes.[6][8]

-

Reagents: While the classic combination is DMF and POCl₃, other substituted amides and acid chlorides like thionyl chloride (SOCl₂) and oxalyl chloride can also be employed.[4]

-

Regioselectivity: The formylation typically occurs at the most electron-rich position of the aromatic or heterocyclic ring. For substituted benzenes, this is often the para position to an activating group.[8]

-

Reaction Conditions: The reaction conditions are generally mild, with temperatures ranging from 0 °C to ambient temperature, although heating may be required for less reactive substrates.[8]

Reaction Mechanism

The Vilsmeier-Haack reaction can be understood through a two-stage mechanism: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution and hydrolysis.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus center of phosphorus oxychloride. This is followed by an intramolecular rearrangement and elimination of a chloride ion to form the stable, yet highly electrophilic, chloroiminium ion, also known as the Vilsmeier reagent.[7]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.

-

Aromatization and Hydrolysis: The sigma complex loses a proton to regain aromaticity, forming an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final aryl or heteroaryl aldehyde.[8]

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes: Vilsmeier-Haack Formylation of Electron-Rich Arenes

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][6] The electrophilic species in this reaction is a chloroiminium ion, also known as the Vilsmeier reagent.[5][6][7] Due to the mild reaction conditions and the relatively weak electrophilicity of the Vilsmeier reagent, this method is particularly suitable for arenes that are activated towards electrophilic substitution.[1][5]

Mechanism of Action

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloroiminium ion (Vilsmeier reagent).[2][5][8]

-

Electrophilic Aromatic Substitution: The electron-rich arene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the corresponding aryl aldehyde.[2][7][8]

Scope and Limitations

The Vilsmeier-Haack reaction is highly effective for the formylation of a variety of electron-rich aromatic compounds, including:

-

Anilines and their derivatives: N,N-dialkylanilines are excellent substrates.

-

Phenols and their ethers: Anisole and other alkoxybenzenes readily undergo formylation.

-

Fused aromatic systems: Anthracene is formylated at the highly reactive 9-position.[9]

-

Heterocyclic compounds: Electron-rich heterocycles such as indoles, pyrroles, and furans are particularly good substrates for this reaction.[1][5][10] The relative reactivity of five-membered heterocycles follows the order: pyrrole > furan > thiophene.[4]

The reaction is generally regioselective, with substitution occurring at the most electron-rich position that is sterically accessible. For substituted benzenes, formylation typically occurs at the para position to the activating group.[3][4]

A key limitation of the Vilsmeier-Haack reaction is its general inapplicability to electron-deficient arenes. Aromatic compounds with strongly deactivating groups often fail to react.

Experimental Workflow Diagram

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 7. name-reaction.com [name-reaction.com]

- 8. youtube.com [youtube.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier haack rxn | PPTX [slideshare.net]

Application Notes and Protocols: Synthesis of Aryl Aldehydes Using Dimethylaminomethylene Chloride (Vilsmeier Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aryl aldehydes is a fundamental transformation in organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and fragrance industries. One of the most effective methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction utilizes a reactive intermediate, N,N-dimethylaminomethylene chloride, commonly known as the Vilsmeier reagent.[5] The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride.[6] It serves as a mild electrophile that attacks activated aromatic rings, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the corresponding aryl aldehyde.[2][7]

This document provides a detailed overview of the Vilsmeier-Haack reaction, including its mechanism, applications, and detailed experimental protocols for the synthesis of aryl aldehydes.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with an acid chloride, such as phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[2][8]

-

Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[3][8]

Figure 1: General mechanism of the Vilsmeier-Haack reaction.

Applications and Substrate Scope

The Vilsmeier-Haack reaction is particularly effective for the formylation of aromatic and heteroaromatic compounds that are rich in electrons.[4][9] The Vilsmeier reagent is a relatively weak electrophile, and therefore, the reaction is generally limited to substrates that are more reactive than benzene.

Suitable Substrates Include:

-

Activated Aromatic Compounds: Anilines, phenols, their derivatives, and polycyclic aromatic hydrocarbons like anthracene.[2]

-

Electron-Rich Heterocycles: Pyrroles, indoles, furans, and thiophenes are excellent substrates for this reaction.[9]

-

Electron-Rich Alkenes and Dienes: These can also undergo formylation using the Vilsmeier reagent.[8]

Simple aromatic hydrocarbons such as benzene and toluene are generally not reactive enough to undergo the Vilsmeier-Haack reaction.[9]

| Substrate Class | Activating Group | Typical Position of Formylation | Reactivity |

| Anilines | -NR₂ | para | High |

| Phenols | -OR | para | High |

| Pyrroles | N-heterocycle | C-2 | Very High |

| Indoles | N-heterocycle | C-3 | Very High |

| Furans | O-heterocycle | C-2 | High |

| Thiophenes | S-heterocycle | C-2 | Moderate |

| Anthracene | Polycyclic Aromatic | C-9 | High |

Table 1: Substrate scope and regioselectivity in the Vilsmeier-Haack reaction.

Experimental Protocols

Below are detailed protocols for the in situ generation of the Vilsmeier reagent and its use in the formylation of an electron-rich arene.

Figure 2: General experimental workflow for Vilsmeier-Haack formylation.

Protocol 1: General Formylation of an Activated Arene

This protocol is adapted from a general procedure for the formylation of electron-rich aromatic compounds.[8]

Materials:

-

Activated aromatic substrate (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (used as solvent)

-

(Chloromethylene)dimethyliminium chloride (Vilsmeier Reagent, pre-formed or generated in situ) (1.5 equiv)

-

Sodium acetate (NaOAc)

-

Deionized water

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of the substrate (e.g., 44.5 mmol, 1.0 equiv) in DMF (440 mL), add (Chloromethylene)dimethyliminium chloride (1.5 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 6.5 hours.

-

Workup: Cool the reaction mixture back to 0 °C. Add a solution of sodium acetate (5.6 equiv) in water (200 mL) and stir for an additional 10 minutes at 0 °C.

-

Extraction: Dilute the mixture with water and extract with diethyl ether.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to obtain the desired aryl aldehyde. A reported yield for a specific substrate using this method was 77%.[8]

Protocol 2: Synthesis of p-Dimethylaminobenzaldehyde

This protocol is a classic example of the Vilsmeier-Haack reaction, adapted from Organic Syntheses.[10]

Materials:

-

N,N-Dimethylaniline (1.65 moles)

-

N,N-Dimethylformamide (DMF) (6 moles)

-

Phosphorus oxychloride (POCl₃) (1.65 moles)

-

Crushed ice

-

Saturated aqueous sodium acetate solution

Procedure:

-

Vilsmeier Reagent Formation: In a suitable flask, place DMF (6 moles) and cool it in an ice bath. With careful stirring, add phosphorus oxychloride (1.65 moles) dropwise, maintaining the low temperature. An exothermic reaction occurs, forming the Vilsmeier reagent complex.

-

Addition of Substrate: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add N,N-dimethylaniline (1.65 moles) dropwise with continued stirring and cooling.

-

Reaction: After the addition of dimethylaniline is complete, a precipitate may form. Heat the reaction mixture on a steam bath and continue stirring for 2 hours.

-

Workup: Cool the reaction mixture and pour it over approximately 1.5 kg of crushed ice in a large beaker.

-

Neutralization: Neutralize the solution to a pH of 6–8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. It is crucial to keep the temperature below 20 °C during neutralization, adding more ice if necessary, to prevent the formation of colored byproducts.

-

Isolation: The product, p-dimethylaminobenzaldehyde, will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry.

| Reactant | Moles | Reagent | Moles | Conditions | Product | Yield | Reference |

| N,N-Dimethylaniline | 1.65 | DMF/POCl₃ | 6.0 / 1.65 | Steam bath, 2h | p-Dimethylaminobenzaldehyde | 81-84% | Org. Syn. Coll. Vol. 4, 331 |

| Generic Arene | 44.5 mmol | Vilsmeier Reagent | 1.5 equiv | 0 °C to RT, 6.5h | Formylated Arene | 77% | Org. Lett. 2021, 23, 676 |

Table 2: Summary of reaction conditions and yields for selected Vilsmeier-Haack formylations.

Safety and Handling

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF) is a suspected teratogen and should be handled with care.

-

The reaction to form the Vilsmeier reagent is exothermic and requires careful temperature control, especially on a large scale.

Logical Relationship of the Vilsmeier-Haack Reaction

The following diagram illustrates the logical progression from starting materials to the final product in the synthesis of aryl aldehydes via the Vilsmeier-Haack reaction.

Figure 3: Logical flow of the Vilsmeier-Haack formylation.

References

- 1. Vilsmeier haack rxn | PPTX [slideshare.net]

- 2. Vilsmeier-Haack_reaction [chemeurope.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier Reagent - Enamine [enamine.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Dimethylaminomethylene Chloride in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminomethylene chloride, commonly known as the Vilsmeier reagent, and its stable surrogate, dimethylformamide dimethyl acetal (DMFDMA), are exceptionally versatile reagents in organic synthesis. They serve as powerful building blocks for the construction of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. These reagents primarily act as formylating agents for activated aromatic and heteroaromatic systems and as a one-carbon synthon in cyclization reactions. This document provides a detailed overview of the applications of this compound and related reagents in the synthesis of key heterocyclic systems, complete with experimental protocols and quantitative data to aid in the practical application of these methodologies.

The Vilsmeier-Haack reaction, a cornerstone of this chemistry, involves the formylation of electron-rich compounds using a halomethyleniminium salt (the Vilsmeier reagent) generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] The reagent's electrophilic nature allows it to react with a variety of nucleophiles, including activated methyl and methylene groups, enamines, and aromatic rings, to furnish intermediates that can be readily cyclized to form diverse heterocyclic cores.[2][3]

General Reaction Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto an electron-rich substrate. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the nucleophilic substrate. Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated product.

Caption: General workflow of the Vilsmeier-Haack formylation reaction.

Synthesis of Six-Membered Heterocycles: Pyridines and Pyrimidines

This compound and its derivatives are extensively used in the synthesis of substituted pyridines and pyrimidines, core structures in numerous pharmaceuticals.

Pyridines

The Vilsmeier-Haack reaction can be employed to construct pyridine rings from suitable precursors. For instance, the reaction of spiroimidazolidinones with the Vilsmeier reagent has been shown to produce substituted pyridines in satisfactory yields.[4]

Pyrimidines

The Pinner synthesis is a classical method for pyrimidine formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[5] Enamines, readily prepared using this compound or DMFDMA, can serve as versatile intermediates in pyrimidine synthesis.

Table 1: Synthesis of Pyrimidine Derivatives

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| β-Formyl enamide | Urea, SmCl₃ | Microwave irradiation | Substituted pyrimidine | Not specified | [5] |

| Amides, Nitriles | Tf₂O, 2-chloropyridine | Not specified | Substituted pyrimidine | Not specified | [6] |

| Ketones, NH₄OAc, DMFDMA | NH₄I | Metal- and solvent-free | Substituted pyrimidines | Acceptable | [5] |

Experimental Protocol: Synthesis of a Substituted Pyrimidine Derivative

This protocol is a representative example of a modern approach to pyrimidine synthesis.

Materials:

-

Ketone (1.0 mmol)

-

Ammonium acetate (2.0 mmol)

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 mmol)

-

Ammonium iodide (0.2 mmol)

Procedure:

-

Combine the ketone, ammonium acetate, DMFDMA, and ammonium iodide in a reaction vessel.

-

Heat the mixture under solvent-free conditions at the appropriate temperature (typically 80-120 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine derivative.[5]

Synthesis of Five-Membered Heterocycles with One Oxygen Atom: Oxazoles

Oxazoles are another important class of heterocycles found in many natural products and pharmacologically active compounds. The Robinson-Gabriel synthesis is a key method for their preparation.

Robinson-Gabriel Synthesis of Oxazoles

This synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. A dehydrating agent is required to facilitate the reaction.[7][8][9]

Caption: The Robinson-Gabriel synthesis of oxazoles.

Table 2: Synthesis of Oxazole Derivatives

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| α-Halo ketones, Primary amides | H₂SO₄ or POCl₃ | Not specified | 2,5-Disubstituted oxazoles | Not specified | [7] |

| 2-Acylamino-ketone | H₂SO₄, Acetic anhydride | 90 °C, 30 min | Dual PPARα/γ agonist precursor | Not specified | [8] |

| Arylglyoxal, Nitrile, C-nucleophile | Acid catalyst | Not specified | 2,4,5-Trisubstituted oxazoles | Good | [10][11] |

Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole

This protocol is a general representation of the Robinson-Gabriel synthesis.

Materials:

-

2-Acylamino-ketone (1.0 mmol)

-

Concentrated sulfuric acid (catalytic amount)

-

Acetic anhydride (solvent)

Procedure:

-

Dissolve the 2-acylamino-ketone in acetic anhydride.

-